molecular formula C7H8N2O B7904649 5,6-Dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one

5,6-Dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one

Cat. No. B7904649
M. Wt: 136.15 g/mol
InChI Key: XPUKFLRNQGXONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6-Dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Derivatives : The compound has been used for synthesizing various derivatives. For instance, it's involved in the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, which are obtained by reacting 7-hydroxy derivatives with various nucleophiles. These derivatives have applications in creating fused tricyclic derivatives and a 7-methylene derivative (Goto et al., 1991).

  • Pharmaceutical Research : The compound is used in pharmaceutical research for developing new drugs. For instance, it's a part of the synthesis of novel anti-HIV-1 drugs. Some derivatives of this compound have shown potent anti-HIV-1 activities, indicating their potential as therapeutic agents (Liu et al., 2014).

  • Agricultural Applications : Certain derivatives of this compound are being explored for their potential in agricultural applications, particularly as fungicides (Minakata et al., 1992).

  • Synthetic Resin and Plastic Industry : It's used in the synthesis of plant protection agents, synthetic resin, antioxidants, and plastics. This highlights its role in industrial chemistry (Fu Chun, 2007).

  • Catalysis and Synthesis Techniques : Research has been conducted to explore efficient routes for synthesizing this compound and its derivatives using different catalysis and synthesis techniques. For instance, one study describes a Microwave-assisted synthesis method for producing certain derivatives (Rentería-Gómez et al., 2018).

properties

IUPAC Name

1,4,5,6-tetrahydropyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-7-6-5(1-3-8-6)2-4-9-7/h1,3,8H,2,4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUKFLRNQGXONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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